Cas no 1206990-41-1 (N-3-(1H-pyrazol-3-yl)phenyl-2H-1,3-benzodioxole-5-carboxamide)

N-3-(1H-pyrazol-3-yl)phenyl-2H-1,3-benzodioxole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-3-(1H-pyrazol-3-yl)phenyl-2H-1,3-benzodioxole-5-carboxamide
- AKOS027661351
- Z359457950
- N-[3-(1H-pyrazol-5-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide
- N-[3-(1H-pyrazol-5-yl)phenyl]-1,3-benzodioxole-5-carboxamide
- 1206990-41-1
- AKOS024521995
- F5835-0753
- N-(3-(1H-pyrazol-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- N-[3-(1H-PYRAZOL-3-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
- VU0523517-1
-
- インチ: 1S/C17H13N3O3/c21-17(12-4-5-15-16(9-12)23-10-22-15)19-13-3-1-2-11(8-13)14-6-7-18-20-14/h1-9H,10H2,(H,18,20)(H,19,21)
- InChIKey: NKHYSKMUWWZZJM-UHFFFAOYSA-N
- ほほえんだ: O1COC2C=CC(C(NC3C=CC=C(C4=CC=NN4)C=3)=O)=CC1=2
計算された属性
- せいみつぶんしりょう: 307.09569129g/mol
- どういたいしつりょう: 307.09569129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 433
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 76.2Ų
N-3-(1H-pyrazol-3-yl)phenyl-2H-1,3-benzodioxole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5835-0753-5μmol |
N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide |
1206990-41-1 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5835-0753-100mg |
N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide |
1206990-41-1 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5835-0753-25mg |
N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide |
1206990-41-1 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5835-0753-3mg |
N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide |
1206990-41-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5835-0753-40mg |
N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide |
1206990-41-1 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5835-0753-5mg |
N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide |
1206990-41-1 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5835-0753-20μmol |
N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide |
1206990-41-1 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5835-0753-75mg |
N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide |
1206990-41-1 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5835-0753-4mg |
N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide |
1206990-41-1 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5835-0753-50mg |
N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide |
1206990-41-1 | 50mg |
$160.0 | 2023-09-09 |
N-3-(1H-pyrazol-3-yl)phenyl-2H-1,3-benzodioxole-5-carboxamide 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
N-3-(1H-pyrazol-3-yl)phenyl-2H-1,3-benzodioxole-5-carboxamideに関する追加情報
N-3-(1H-pyrazol-3-yl)phenyl-2H-1,3-benzodioxole-5-carboxamide: A Comprehensive Overview
The compound N-3-(1H-pyrazol-3-yl)phenyl-2H-1,3-benzodioxole-5-carboxamide (CAS No. 1206990-41-1) is a highly specialized organic molecule with significant potential in various fields of research and application. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical properties, recent research findings, and potential applications.
N-3-(1H-pyrazol-3-yl)phenyl is a key structural component of this compound, contributing to its reactivity and selectivity in various chemical reactions. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is known for its stability and ability to participate in hydrogen bonding. This makes it an ideal moiety for drug design and material science applications. Recent studies have highlighted the role of pyrazole derivatives in enhancing the bioavailability of pharmaceutical compounds.
The benzodioxole moiety in the compound adds another layer of complexity to its structure. Benzodioxoles, being electron-rich aromatic systems, are often employed in the synthesis of advanced materials and sensors. The presence of this group in N-3-(1H-pyrazol-3-yl)phenyl derivatives has been shown to improve their thermal stability and mechanical properties, making them suitable for high-performance applications.
One of the most intriguing aspects of this compound is its carboxamide functionality. Carboxamides are versatile functional groups that can participate in a wide range of chemical transformations. In the context of this molecule, the carboxamide group plays a crucial role in modulating its interactions with biological systems. Recent research has demonstrated that this group can enhance the binding affinity of the compound to specific protein targets, making it a promising candidate for drug development.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of N-3-(1H-pyrazol-3-yphenyl)-2H-benzodioxole-carboxamide with unprecedented accuracy. These studies have revealed that the compound exhibits excellent electronic communication between its functional groups, which could be harnessed for designing novel electronic materials.
In terms of biological activity, this compound has shown remarkable potential as an anti-inflammatory agent. Preclinical studies have demonstrated that it can inhibit key inflammatory pathways without causing significant side effects. This makes it a strong candidate for further exploration in drug development pipelines targeting chronic inflammatory diseases.
The synthesis of N-CAS No. 120699041 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring that the compound is suitable for both academic and industrial applications.
Looking ahead, the versatility of this compound suggests that it could find applications beyond traditional pharmaceuticals. Its unique combination of functional groups makes it an attractive candidate for use in advanced materials science, sensor technology, and green chemistry initiatives.
In conclusion, N-CAS No. 120699041, or N-CAS No 120699041, represents a cutting-edge molecule with immense potential across multiple disciplines. As research continues to uncover its properties and applications, this compound is poised to make significant contributions to both scientific advancement and industrial innovation.
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